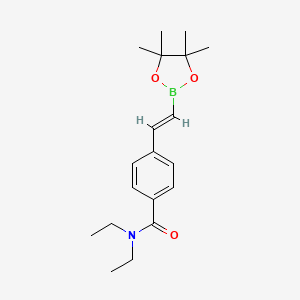
(E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide is a synthetic organic compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the boronic ester group makes this compound a valuable intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the vinylbenzamide precursor.
Borylation Reaction: The vinylbenzamide is then subjected to a borylation reaction using a boronic ester reagent such as bis(pinacolato)diboron.
Catalysts and Conditions: The reaction is often catalyzed by palladium or nickel complexes under mild conditions, typically in the presence of a base such as potassium carbonate.
Purification: The final product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to remove the boronic ester group, yielding the corresponding hydrocarbon.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts in the presence of a base such as sodium hydroxide or potassium phosphate.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Various biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
This compound is widely used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology
In biological research, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors.
Medicine
The compound’s derivatives are investigated for their potential therapeutic applications, including anticancer and antiviral activities.
Industry
In the industrial sector, boronic acid derivatives are used in the development of advanced materials, such as polymers and sensors.
Mecanismo De Acción
The mechanism of action of (E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups, making it a valuable tool in molecular recognition and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
Pinacolborane: Another boronic ester used in organic synthesis.
4-Bromophenylboronic Acid: A halogenated boronic acid derivative with unique reactivity.
Uniqueness
(E)-N,N-diethyl-4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzamide stands out due to its specific structure, which combines the properties of a boronic ester with a vinylbenzamide moiety. This unique combination enhances its reactivity and versatility in various chemical reactions.
Propiedades
Fórmula molecular |
C19H28BNO3 |
|---|---|
Peso molecular |
329.2 g/mol |
Nombre IUPAC |
N,N-diethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C19H28BNO3/c1-7-21(8-2)17(22)16-11-9-15(10-12-16)13-14-20-23-18(3,4)19(5,6)24-20/h9-14H,7-8H2,1-6H3/b14-13+ |
Clave InChI |
GSIBFBPPBSIUDE-BUHFOSPRSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)C(=O)N(CC)CC |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C(=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















